![molecular formula C15H15ClN2O2S B2469536 2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-11-2](/img/structure/B2469536.png)
2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine, also known as 2C-S-4-M-6,7-DHP, is a synthetic compound that has been used in scientific research applications. It is a derivative of pyrimidine and has been studied for its potential as an agonist or antagonist of several neurotransmitters. 2C-S-4-M-6,7-DHP has been studied for its ability to modulate the activity of the dopamine, serotonin, and norepinephrine systems.
Scientific Research Applications
- Pyrimidines, including derivatives of the compound , exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and certain interleukins .
- Mechanistically, pyrimidine-based anti-inflammatory agents suppress the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), leading to reduced PGE₂ production .
- Researchers have explored various synthetic methods for pyrimidine derivatives, and many of these compounds have demonstrated potent anti-inflammatory effects .
- Detailed structure-activity relationship (SAR) studies provide insights for designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
- Pyrimidines have been investigated for their antibacterial and antiviral properties. While specific studies on the compound are limited, the broader pyrimidine class shows promise in combating infectious diseases .
- Although further research is needed, pyrimidines have been explored as potential antifungal agents. Their mode of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways .
- Some pyrimidine derivatives have demonstrated antitubercular effects. These compounds could be valuable in the fight against tuberculosis, a global health concern .
- Pyrimidines may also possess antioxidant properties, contributing to cellular protection against oxidative stress .
- Researchers have explored various synthetic routes for pyrimidine derivatives, including the compound . These methods enable the creation of structurally diverse analogs for further investigation .
Anti-Inflammatory Properties
Antibacterial and Antiviral Activities
Antifungal Potential
Antituberculosis Activity
Other Pharmacological Effects
Synthetic Methods and Prospects
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-12-6-4-8-14(12)18-15(17-10)21(19,20)9-11-5-2-3-7-13(11)16/h2-3,5,7H,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYEQJIQDWHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chlorobenzyl)sulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.